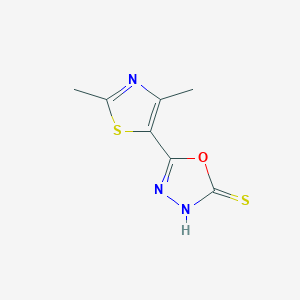
5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of sulfur and nitrogen atoms in these rings contributes to their unique chemical properties and reactivity.
作用機序
Target of Action
Compounds with a similar thiazole structure have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest .
Mode of Action
Similar thiazole derivatives have been found to inhibit cdk2 . The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require specific solvents like methanol or ethanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions: 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
Chemistry: In chemistry, 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antimicrobial, antifungal, and anticancer activities. It can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
類似化合物との比較
2,4-Dimethyl-1,3-thiazole: Shares the thiazole ring but lacks the oxadiazole moiety.
1,3,4-Oxadiazole-2-thiol: Contains the oxadiazole ring but lacks the thiazole moiety.
Thiazole derivatives: Various thiazole derivatives with different substituents can exhibit similar biological activities.
Uniqueness: The uniqueness of 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol lies in its combined thiazole and oxadiazole rings, which provide a distinct set of chemical and biological properties
特性
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS2/c1-3-5(13-4(2)8-3)6-9-10-7(12)11-6/h1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPQBNRJCZXHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[1-(3-methylbenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2740403.png)
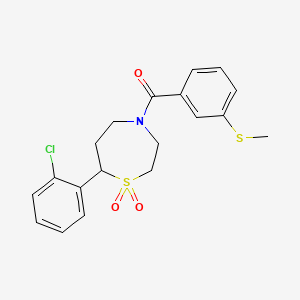
![2-(4-CHLOROPHENOXY)-2-METHYL-N'-[(1E)-(5-METHYLFURAN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B2740407.png)
![3-chloro-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2740408.png)
![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)
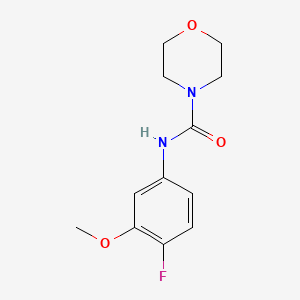
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2740412.png)
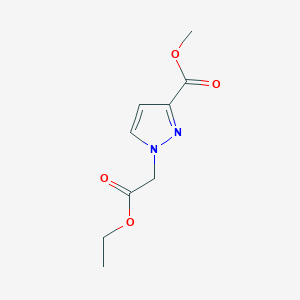
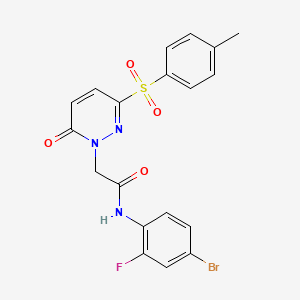
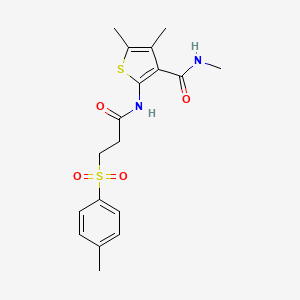
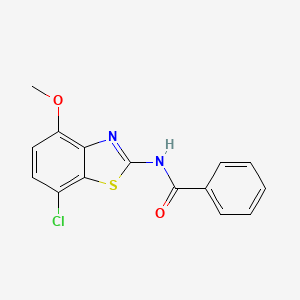
![4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2740423.png)
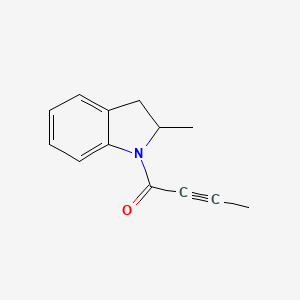
![N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2740425.png)
